molecular formula C17H14FN5O3 B15001766 N-[2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B15001766
M. Wt: 355.32 g/mol
InChI Key: LLQNGTFCJBHZIA-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring, a fluorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the pyridine ring is incorporated through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in a continuous flow reactor to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific properties, such as increased stability or enhanced reactivity .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development. Its ability to form hydrogen bonds and participate in π-π interactions makes it particularly interesting for targeting biological macromolecules .

Medicine

In medicine, N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets .

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and ability to form strong bonds with other molecules .

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules. Examples are:

Uniqueness

N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential for various applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H14FN5O3

Molecular Weight

355.32 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H14FN5O3/c18-13-5-3-11(4-6-13)14-22-17(26-23-14)16(25)21-9-8-20-15(24)12-2-1-7-19-10-12/h1-7,10H,8-9H2,(H,20,24)(H,21,25)

InChI Key

LLQNGTFCJBHZIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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